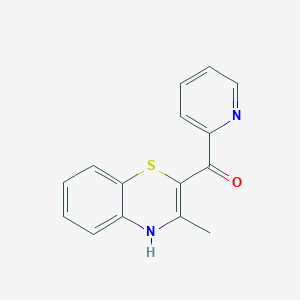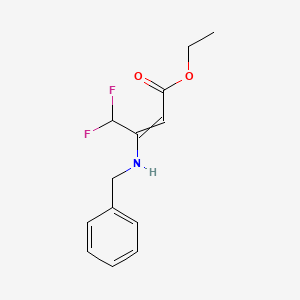
Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate is an organic compound characterized by the presence of a benzylamino group attached to a difluorobut-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate typically involves the reaction of benzylamine with an appropriate difluorobut-2-enoate precursor. One common method is the aza-Michael addition of benzylamine to α,β-unsaturated esters, which can be promoted by catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluorobut-2-enoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted difluorobut-2-enoate derivatives.
Applications De Recherche Scientifique
Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets. The benzylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluorobut-2-enoate moiety can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 3-(benzylamino)propanoate: Similar structure but lacks the difluoro substitution.
N-Benzyl-beta-alanine Ethyl Ester: Another benzylamino derivative with different ester functionality.
Uniqueness: Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate is unique due to the presence of the difluoro substitution, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs .
Propriétés
Numéro CAS |
90185-24-3 |
|---|---|
Formule moléculaire |
C13H15F2NO2 |
Poids moléculaire |
255.26 g/mol |
Nom IUPAC |
ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C13H15F2NO2/c1-2-18-12(17)8-11(13(14)15)16-9-10-6-4-3-5-7-10/h3-8,13,16H,2,9H2,1H3 |
Clé InChI |
KWEDGQPRGQWDIO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C(F)F)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


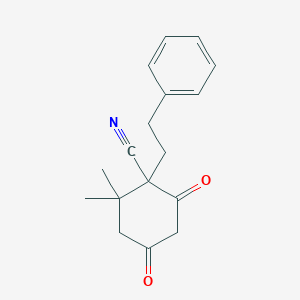
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)

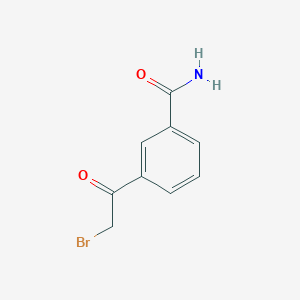
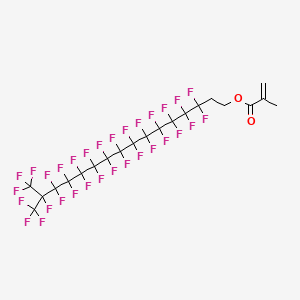
![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)
![3-Butan-2-yl-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14356894.png)
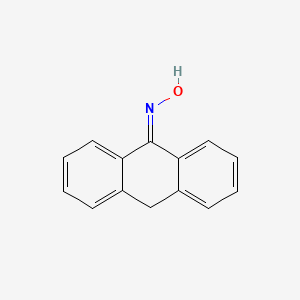
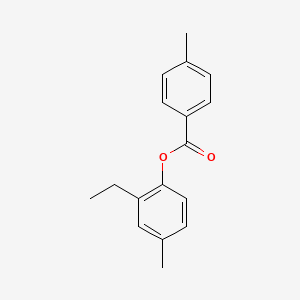
![Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356900.png)
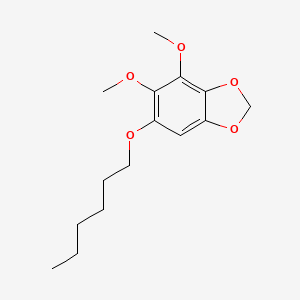
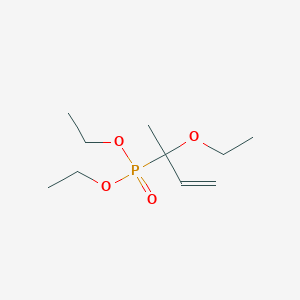
![N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine](/img/structure/B14356924.png)
